(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with oxygen (1-oxa) and nitrogen (7-aza) heteroatoms. The stereochemistry at positions 4 and 5 (both R-configuration) and the fluorine substituent at position 5 distinguish it from other analogs. Such spirocycles are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics, due to their conformational rigidity and bioavailability-enhancing properties .
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
STIUCAGGJKFTET-BXKDBHETSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(CCO2)[C@@H](C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F |
Origin of Product |
United States |
Preparation Methods
Summary of the Seven-Step Synthesis (Adapted for the Target Compound)
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of ethyl malonate with an amine precursor in ethanol | Ethyl malonate, ammonium acetate, EtOH, 25-80 °C, 5 h | ~41 | Formation of intermediate diester |
| 2 | Reduction of diester to diol | Lithium borohydride, THF, 0-70 °C, 2.5 h | ~100 | Controlled reduction to alcohol |
| 3 | Tosylation of diol | p-Toluenesulfonyl chloride, DCM, 25 °C, 12 h | ~100 | Activation of hydroxyl groups |
| 4 | Cyclization via intramolecular nucleophilic substitution | Cesium carbonate, acetonitrile, reflux 25-90 °C, 3 h | ~70 | Formation of spirocyclic ring |
| 5 | Reduction of cyclic intermediate | Magnesium chips, MeOH, 25-80 °C, 1 h | ~100 | Reduction of functional groups |
| 6 | Protection with tert-butoxycarbonyl (Boc) group | Boc anhydride, K2CO3, THF/H2O, 25 °C, 12 h | ~38 | Introduction of Boc protecting group |
| 7 | Hydrogenation to final product | Pd/C, MeOH, H2 (30 psi), 25 °C, 3 h | ~89 | Final reduction and purification |
This method provides a robust framework for synthesizing the target compound or its analogs by introducing fluorine at the appropriate synthetic stage.
Reaction Details and Conditions
Step 1: Ethyl malonate reacts with an amine precursor in ethanol under mild heating to form a diester intermediate. The reaction is monitored by thin-layer chromatography (TLC) and typically proceeds to completion within 5 hours at temperatures between 25 and 80 °C.
Step 2: The diester intermediate is reduced with lithium borohydride in tetrahydrofuran (THF), initially at 0 °C and then warmed to 70 °C for 2 hours to yield the corresponding diol with near-quantitative yield.
Step 3: The diol is converted to its tosylate derivative using p-toluenesulfonyl chloride in dichloromethane at room temperature for 12 hours, facilitating subsequent cyclization.
Step 4: Cyclization is achieved by treating the tosylate with cesium carbonate in acetonitrile at reflux (up to 90 °C) for 3 hours, forming the spirocyclic ring system.
Step 5: The cyclic intermediate is reduced using magnesium chips in methanol at elevated temperatures (up to 80 °C) to yield a reduced spirocyclic compound.
Step 6: The amine group is protected by reaction with Boc anhydride in a biphasic THF/water system with potassium carbonate at room temperature for 12 hours.
Step 7: Final hydrogenation using palladium on carbon catalyst under hydrogen atmosphere at 25 °C for 3 hours provides the purified target compound.
Reaction Mechanism Insights
The synthesis leverages classical organic transformations:
- Nucleophilic substitution during cyclization to form the spirocyclic core.
- Reduction reactions to modify functional groups and stabilize intermediates.
- Protecting group chemistry to maintain amine functionality during subsequent steps.
- Hydrogenation for final purification and saturation of any unsaturated bonds.
Data Tables Summarizing Reaction Parameters
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| 1 | Ethyl malonate, NH4OAc | Ethanol | 25-80 | 5 | 41 | Intermediate diester formation |
| 2 | Lithium borohydride | THF | 0-70 | 2.5 | 100 | Complete reduction to diol |
| 3 | p-Toluenesulfonyl chloride | DCM | 25 | 12 | 100 | Tosylation of hydroxyl groups |
| 4 | Cesium carbonate, KI | Acetonitrile | 25-90 | 3 | 70 | Spiro ring closure |
| 5 | Magnesium chips | Methanol | 25-80 | 1 | 100 | Reduction of cyclic intermediate |
| 6 | Boc anhydride, K2CO3 | THF/H2O | 25 | 12 | 38 | Boc protection of amine |
| 7 | Pd/C, H2 | Methanol | 25 | 3 | 89 | Final hydrogenation step |
Research Findings and Industrial Relevance
The described synthetic method offers a balance between yield, operational simplicity, and scalability, making it suitable for industrial production of this compound or closely related analogs.
The use of common reagents such as lithium borohydride, p-toluenesulfonyl chloride, and palladium on carbon catalyst, combined with controlled reaction conditions, allows for high selectivity and purity.
The fluorine atom's introduction enhances the compound's chemical stability and potential biological activity, which is critical in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic natural substrates, making it useful for probing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs, highlighting substituents, heteroatom arrangements, and molecular properties:
Physicochemical and Pharmacokinetic Properties
- Stereochemical Impact : The (4R,5R) configuration may improve binding affinity in chiral environments, as seen in CNS-targeting drug candidates .
- Metabolic Stability : Fluorine substitution often reduces metabolic degradation, offering a pharmacokinetic advantage over hydroxyl- or methyl-substituted analogs (e.g., 1356476-27-1, 2306248-63-3) .
Biological Activity
(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a spirocyclic framework that integrates both nitrogen and oxygen atoms, which is crucial for its biological interactions. The presence of a fluorine atom enhances its pharmacokinetic properties, potentially increasing binding affinity to biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H24FN2O3 |
| Molecular Weight | 270.34 g/mol |
| CAS Number | Not available |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may modulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and immune system regulation.
Potential Therapeutic Applications
- Antiviral Activity : Research indicates that compounds with similar structures have shown efficacy against HIV by inhibiting the CCR5 receptor, suggesting potential applications in antiviral therapies.
- Anti-inflammatory Effects : The modulation of chemokine receptors may also lead to anti-inflammatory effects, providing a basis for developing treatments for autoimmune diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential benefits of this compound.
Study 1: Inhibition of Chemokine Receptors
A study investigated the inhibitory effects of spirocyclic compounds on CCR3 and CCR5 receptors. Results demonstrated that modifications to the spirocyclic structure significantly enhanced binding affinity and selectivity towards these receptors, indicating a promising avenue for drug development targeting inflammatory pathways .
Study 2: Antiviral Efficacy
Another research effort focused on evaluating the antiviral properties of similar aza-spiro compounds against HIV. The findings suggested that these compounds could effectively inhibit viral entry by blocking receptor interactions, supporting further investigation into this compound's potential as an antiviral agent .
Q & A
Basic: What are the recommended strategies for synthesizing (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, and how can stereochemical integrity be ensured?
Methodological Answer:
Synthesis of spirocyclic compounds often employs catalytic asymmetric methods. For example, iridium-catalyzed amination (as demonstrated for structurally similar spiro compounds) can achieve high enantiomeric excess (e.g., 95% ee in ). Key steps include:
- Catalytic System : Use chiral ligands (e.g., phosphine-based) to control stereochemistry during cyclization.
- Reaction Solvents : Polar aprotic solvents like DMF or THF at elevated temperatures (70–100°C) improve reaction kinetics .
- Purification : Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) isolates the product while preserving stereochemical purity .
- Characterization : Confirm stereochemistry via chiral HPLC and / NMR analysis of diastereotopic protons or coupling constants .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Chromatography : HPLC with UV detection (e.g., C18 columns) identifies impurities; compare retention times against standards .
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., CHFNO requires exact mass 257.143 g/mol) .
Basic: What are the stability profiles and recommended storage conditions for this compound?
Methodological Answer:
Stability data from analogous spiro compounds indicate:
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .
- Decomposition Risks : Thermal degradation above 150°C may release CO and NO; avoid exposure to open flames or static discharge .
- Handling : Use chemical fume hoods and antistatic equipment to minimize decomposition during weighing .
Advanced: How can researchers resolve contradictions in reported toxicity or hazard classifications for this compound?
Methodological Answer:
Discrepancies in SDS hazard classifications (e.g., vs. ) arise from incomplete toxicological data. Mitigation strategies include:
- In-House Testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to verify classifications .
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl spirocarboxylates) to infer potential hazards .
- Precautionary Measures : Default to stricter protocols (e.g., full PPE, including chemical suits and respirators) until empirical data is available .
Advanced: What experimental designs are optimal for studying the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
To explore reactivity:
- Substrate Screening : Test nucleophiles (e.g., Grignard reagents) under varying conditions (polar solvents, Lewis acid catalysts) to open the spirocyclic ether .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor fluorinated intermediate formation .
- Computational Modeling : DFT calculations predict regioselectivity in ring-opening reactions, guiding experimental prioritization .
Advanced: How can thermal decomposition pathways be systematically analyzed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min to identify decomposition onset temperatures .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., CO, NO) during pyrolysis .
- Mitigation Strategies : Incorporate flame-retardant additives (e.g., phosphates) if decomposition occurs below desired reaction temperatures .
Advanced: What strategies enhance enantiomeric purity during large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) to improve enantioselectivity .
- Crystallization-Induced Dynamic Resolution : Use chiral resolving agents to preferentially crystallize the desired enantiomer .
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor ee in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
